10,10'-Spirobiphenoxastannin
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Overview
Description
10,10’-Spirobiphenoxastannin is a unique organotin compound with the molecular formula C24H16O2Sn It is characterized by a spiro linkage between two phenoxastannin units, resulting in a rigid and sterically hindered structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,10’-Spirobiphenoxastannin typically involves the reaction of phenoxastannin derivatives with tin-based reagents. One common method is the reaction of 10H-phenoxastannin with tin tetrachloride (SnCl4) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of 10,10’-Spirobiphenoxastannin may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 10,10’-Spirobiphenoxastannin suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 10,10’-Spirobiphenoxastannin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized tin species.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced tin species.
Substitution: The spiro linkage allows for substitution reactions where one of the phenoxastannin units can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Various organic halides, catalysts, and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides.
Scientific Research Applications
10,10’-Spirobiphenoxastannin has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring high selectivity and efficiency.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 10,10’-Spirobiphenoxastannin involves its interaction with molecular targets through its tin center and spiro linkage. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. In biological systems, it may interact with proteins and enzymes, altering their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Phenoxastannin: A simpler derivative without the spiro linkage.
Dibutyltin dichloride: Another organotin compound with different structural features.
Triphenyltin chloride: Known for its use in antifouling paints and as a biocide.
Uniqueness: 10,10’-Spirobiphenoxastannin is unique due to its spiro linkage, which imparts rigidity and steric hindrance, enhancing its stability and reactivity compared to other organotin compounds. This structural feature makes it particularly valuable in applications requiring high selectivity and stability.
Properties
CAS No. |
17235-02-8 |
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Molecular Formula |
C24H16O2Sn |
Molecular Weight |
455.1 g/mol |
IUPAC Name |
10,10'-spirobi[benzo[b][1,4]benzoxastannine] |
InChI |
InChI=1S/2C12H8O.Sn/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h2*1-7,9H; |
InChI Key |
NUORIOANXVKXGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[Sn]24C5=CC=CC=C5OC6=CC=CC=C46 |
Origin of Product |
United States |
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